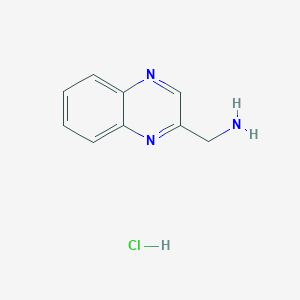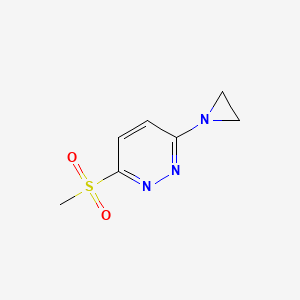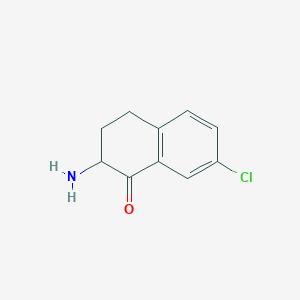![molecular formula C13H10N2 B11900497 5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)
5-Phenylpyrazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylpyrazolo[1,5-A]pyridine is an organic compound belonging to the class of heterocyclic compounds known as pyrazolopyridines. This compound features a fused ring system consisting of a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolo[1,5-A]pyridine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-aminopyrazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylpyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Phenylpyrazolo[1,5-A]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific photophysical properties
Mécanisme D'action
The mechanism of action of 5-Phenylpyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[3,4-B]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Phenylpyrazole: A simpler compound with a phenyl group attached to a pyrazole ring
Uniqueness
5-Phenylpyrazolo[1,5-A]pyridine is unique due to its specific fused ring system and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10N2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-phenylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-7-9-15-13(10-12)6-8-14-15/h1-10H |
Clé InChI |
SXTFYUQMDGRLDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=NN3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)











![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
